3-(Methylamino)indolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(methylamino)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-10-8-6-4-2-3-5-7(6)11-9(8)12/h2-5,8,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJJAJRDPSLVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methylamino Indolin 2 One and Analogous Indolin 2 Ones
Strategies for Indolin-2-one Scaffold Construction
Classical and Modern Approaches to Oxindole (B195798) Synthesis
The synthesis of oxindoles has a long history, with several classical methods still in use today. Recent advancements, however, have introduced more efficient, versatile, and environmentally benign alternatives. rsc.orgresearchgate.net
Classical approaches often rely on the cyclization of pre-functionalized benzene (B151609) derivatives. rsc.orgrsc.org Notable methods include:
Reissert Indole (B1671886) Synthesis: Traditionally used for indole synthesis, it can be adapted for oxindoles. rsc.orgrsc.org
Leimgruber-Batcho Indole Synthesis: A versatile method that proceeds through an enamine intermediate from o-nitrotoluenes. rsc.orgrsc.org
Cadogan Reaction: This involves the reductive cyclization of o-nitrophenylacetic acids or related compounds. rsc.orgrsc.org
Bartoli Indole Synthesis: While primarily for indoles, modifications can yield oxindole structures. rsc.orgrsc.org
Modern synthetic methods have focused on improving efficiency, yield, and functional group tolerance, often through the use of transition metal catalysis or photocatalysis. sjp.ac.lk A highly regioselective palladium-catalyzed cyclization of α-chloroacetanilides, for instance, produces oxindoles in good to excellent yields with high compatibility for various functional groups. organic-chemistry.org Other modern strategies include metal-free syntheses, such as the reaction between an anilide and phenyliodine(III) diacetate (PIDA), which forms the C(sp²)–C(sp²) bond necessary for the oxindole ring. organic-chemistry.org Photocatalytic methods using N-heterocyclic nitrenium (NHN) salts under blue light irradiation have also emerged for generating the required aryl radicals from aryl halides. organic-chemistry.org
| Method | Description | Type |
| Palladium-Catalyzed Amide α-Arylation | Intramolecular cyclization of α-haloacetanilides using a palladium catalyst and a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. organic-chemistry.org | Modern |
| Hypervalent Iodine-Mediated Cyclization | A metal-free method involving the reaction of anilides with phenyliodine(III) diacetate (PIDA) to form the oxindole core. organic-chemistry.org | Modern |
| Leimgruber-Batcho Synthesis | A two-step process starting from an o-nitrotoluene, involving condensation with a dimethylformamide acetal (B89532) followed by reductive cyclization. rsc.orgrsc.org | Classical |
| Reissert Synthesis | Involves the reaction of o-nitrobenzyl cyanide with diethyl oxalate, followed by reductive cyclization to form the oxindole ring. rsc.orgrsc.org | Classical |
Ring-Closing Reactions for Indolin-2-one Formation
Ring-closing reactions are a direct and powerful strategy for forming the five-membered lactam ring of the indolin-2-one scaffold. These reactions create the crucial bond that completes the heterocyclic system.
One of the most prominent modern techniques is ring-closing metathesis (RCM) , which has been utilized in the synthesis of various heterocyclic structures, including precursors to indoles and indolines. researchgate.netrsc.org For example, RCM of sulfamide-linked enynes can produce nitrogen-containing heterocycles that can be further elaborated. researchgate.net
Palladium-catalyzed intramolecular cyclization is another key ring-forming strategy. The cyclization of α-chloroacetanilides, mediated by a palladium catalyst with a suitable ligand like 2-(di-tert-butylphosphino)biphenyl, efficiently forms the oxindole ring through an intramolecular α-arylation of the amide enolate. organic-chemistry.org Similarly, rhodium-catalyzed domino reactions can achieve the synthesis of 3-substituted oxindoles via an intramolecular oxidative addition of a rhodium enolate. organic-chemistry.org
The feasibility and outcome of ring-closure reactions can often be predicted by Baldwin's Rules , which classify cyclizations based on ring size, the hybridization of the atom being attacked (trigonal, tetrahedral, etc.), and the trajectory of the attack (exo or endo). libretexts.org For instance, a 5-exo-trig cyclization, which is common in indolin-2-one synthesis, is a favored process according to these rules. libretexts.org
Multicomponent Reaction Protocols for Indolin-2-one Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a highly efficient route to complex molecules like indolin-2-one derivatives. beilstein-journals.org These protocols are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. researchgate.net
Several MCRs have been developed for the synthesis of substituted indolin-2-ones. A notable example is the one-pot synthesis of 3,3-bis(indol-3-yl)indolin-2-ones through a pseudo-multicomponent reaction of isatin (B1672199) and indole, catalyzed by the environmentally benign sulfamic acid at room temperature. acs.org Another approach involves the reaction of thiosemicarbazide, an isatin derivative, and an N-(4-(2-bromoacetyl)phenyl)sulfonamide in a one-pot process to yield novel thiazol-indolin-2-one hybrids. scilit.comnih.gov
| Reactants | Catalyst/Conditions | Product Type |
| Isatin, Indole (2 equiv.) | Sulfamic acid, Room Temperature | 3,3-Bis(indol-3-yl)indolin-2-one acs.org |
| Thiosemicarbazide, Isatin, N-(4-(2-bromoacetyl)phenyl)sulfonamide | Triethylamine (TEA), Reflux in ethanol | Thiazol-indolin-2-one derivative scilit.comnih.gov |
| 2-(Trimethylsilyl)aryl triflate, Isocyanide, CO₂ | Acetonitrile (B52724), Metal-free | Benzamide derivatives (precursors to isoindolinones) beilstein-journals.org |
Targeted Synthesis of 3-(Methylamino)indolin-2-one and Direct Precursors
The direct synthesis of this compound is not extensively documented in isolation, but its preparation can be inferred from the synthesis of its direct precursors, primarily 3-aminoindolin-2-ones, and analogous N-substituted derivatives.
A synthetic approach to the core 3-aminoindolin-2-one (B1141595) structure involves the peroxide-induced decomposition of O-benzyloxime ether substituted amidocyclohexadienes. nih.govacs.org This method proceeds via a rapid 5-exo ring closure of a radical intermediate to form an indolin-2-one with a benzyloxyaminyl group at the 3-position, which can be further converted to the 3-amino derivative. nih.govacs.org
The synthesis of N-substituted analogues provides a blueprint for potential routes to the target compound. For example, newly designed 3-((2,2,2-trifluoroethyl)amino)indolin-2-ones have been synthesized and used in organocatalytic cascade reactions. rsc.org While the specific synthesis of the trifluoroethylamino starting material is part of a broader study, it highlights the feasibility of preparing 3-amino-substituted indolin-2-ones. Asymmetric synthesis of α-fluoro-β-amino-indolin-2-ones has also been achieved through Mannich reactions between 3-fluoroindolin-2-one derived enolates and sulfinylimines, demonstrating a method to construct a C-N bond at the 3-position. scispace.com
Furthermore, the synthesis of 3,3-bis(4-(methylamino)phenyl)indolin-2-one has been reported via a reaction between isatin and N-methylaniline. mdpi.compreprints.org Although this results in a diarylated product, it confirms that N-methylaniline can act as a nucleophile to introduce a methylamino-functionalized group onto the indolin-2-one scaffold. A plausible route to this compound could therefore involve the synthesis of a 3-aminoindolin-2-one precursor followed by a selective N-methylation, or the direct reaction of a suitable 3-substituted indolin-2-one (e.g., 3-hydroxy or 3-halo) with methylamine.
Derivatization Strategies of the Indolin-2-one Nucleus
The indolin-2-one nucleus is a versatile scaffold that allows for derivatization at several positions, most notably the C-3 position and the N-1 position of the lactam. researchgate.netsci-hub.se These modifications are crucial for tuning the biological activity of the resulting compounds.
Functionalization at the C-3 Position
The C-3 position of the indolin-2-one ring is a key site for introducing structural diversity. iiserpune.ac.in Its proximity to the electron-withdrawing carbonyl group makes the adjacent C-3 protons acidic and the carbon atom electrophilic, enabling a wide range of chemical transformations. researchgate.netsci-hub.se
Common strategies for functionalizing the C-3 position include:
Knoevenagel Condensation: Isatins (indole-2,3-diones), which are common precursors to oxindoles, readily undergo Knoevenagel condensation with active methylene (B1212753) compounds at the C-3 carbonyl. The resulting 3-ylideneoxindoles can be reduced to give 3-substituted oxindoles. nih.govnih.gov
Friedel-Crafts Reaction: Acid-catalyzed Friedel-Crafts reaction of isatins with electron-rich aromatic compounds, such as phenols, can install an aryl group at the C-3 position, yielding 3-aryl-3-hydroxyindolin-2-ones, which can be further modified. nih.gov
Michael Addition: 3-Aminoindolin-2-ones can act as nucleophiles in Michael addition reactions with α,β-unsaturated aldehydes and ketones, leading to the synthesis of complex spirooxindole structures. rhhz.net
Mannich Reaction: The enolate of an oxindole can participate in Mannich reactions with imines to introduce an aminomethyl group at the C-3 position, a key step in building C-C and C-N bonds. scispace.com
Alkylation and Arylation: The C-3 position can be directly alkylated or arylated using various catalytic systems. For example, Ru(II)-NHC catalysts have been used to form a C=C bond at the C-3 position using secondary alcohols. iiserpune.ac.in
The diverse reactivity of the C-3 position has made it a focal point for synthetic chemists aiming to develop new therapeutic agents based on the indolin-2-one scaffold. researchgate.netiiserpune.ac.in
Modifications at the N-1 Position
The nitrogen atom at the 1-position of the indolin-2-one ring is a common site for synthetic modification. N-alkylation and related reactions introduce a variety of substituents, significantly influencing the molecule's properties.
One prevalent method for N-alkylation involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the N-1 position, followed by the addition of an alkyl halide. nih.govnih.gov This classic Williamson ether synthesis-type reaction is effective for introducing a range of alkyl and benzyl (B1604629) groups. For instance, 3-(4-(dimethylamino)benzylidene)indolin-2-one can be N-alkylated by treatment with NaH in dimethylformamide (DMF) at 0 °C, followed by the addition of various alkyl halides. nih.gov This approach has been utilized to synthesize a series of 1-(substituted benzyl)-3-(phenylimino)indolin-2-one derivatives, where the corresponding imine is activated with NaH before reacting with substituted benzyl halides. nih.gov
Another important strategy for N-1 functionalization is the Mannich reaction. chula.ac.th This three-component condensation reaction involves the reaction of an indolin-2-one, formaldehyde, and a primary or secondary amine. For example, N-((methylamino)methyl) and N-((dimethylamino)methyl) derivatives of isatin (indoline-2,3-dione), a common precursor to indolin-2-ones, have been synthesized using this method in the presence of an acid catalyst like trifluoroacetic acid. chula.ac.th These N-substituted isatins can then be further elaborated to the desired 3-substituted indolin-2-ones.
The following table summarizes representative examples of N-1 position modifications on the indolin-2-one core.
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-(4-(dimethylamino)benzylidene)indolin-2-one | 1) NaH, DMF, 0 °C; 2) CH₃I | 1-Methyl-3-(4-(dimethylamino)benzylidene)indolin-2-one | nih.gov |
| 3-(4-(dimethylamino)benzylidene)indolin-2-one | 1) NaH, DMF; 2) R-C₆H₄CH₂X (X = Cl, Br) | 1-Benzyl-3-(4-(dimethylamino)benzylidene)indolin-2-one derivatives | nih.gov |
| 3-(Phenylimino)indolin-2-one | 1) NaH; 2) Substituted benzyl halides | 1-(Substituted benzyl)-3-(phenylimino)indolin-2-one derivatives | nih.gov |
| (Z)-N'-(2-oxoindolin-3-ylidene)benzohydrazide | Methylamine, Formaldehyde, Trifluoroacetic acid, Ethanol, rt | (Z)-N'-(1-((methylamino)methyl)-2-oxoindolin-3-ylidene)benzohydrazide | chula.ac.th |
| Isatin | Dimethylamine, Formaldehyde, Trifluoroacetic acid, Ethanol, rt | 1-((Dimethylamino)methyl)indoline-2,3-dione | chula.ac.th |
Substitutions on the Benzenoid Ring
Introducing substituents onto the benzenoid portion of the indolin-2-one ring is a fundamental strategy for creating structural diversity and fine-tuning molecular activity. These substitutions can be achieved by starting with appropriately substituted anilines or by direct functionalization of the aromatic ring of a pre-formed indolin-2-one or its precursor, isatin.
The synthesis of indolin-2-ones with various substituents on the aromatic ring often begins with substituted isatins. These isatins can be prepared through various methods, including the Sandmeyer isonitrosoacetanilide isatin synthesis. Once the substituted isatin is obtained, it can be converted to the target 3-substituted indolin-2-one. For example, Knoevenagel condensation of 5-substituted indolin-2-ones with various aldehydes is a common route to introduce functionality at the 3-position while retaining the benzenoid substitution pattern. nih.gov
Research has demonstrated the synthesis of a wide array of substituted indolin-2-ones. Halogen atoms, such as chlorine and fluorine, as well as electron-donating groups like methoxy, have been incorporated at various positions (C-4, C-5, C-6, and C-7) of the benzene ring. nih.govnih.gov For example, 5-chloro, 7-chloro, and 4,7-dimethoxy substituted 3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-ones have been synthesized from the corresponding substituted isatins. nih.gov Similarly, 5-fluoroindolin-2-one has been used as a building block for more complex derivatives. nih.gov The synthesis of isatins with methyl, methoxy, and nitro groups on the benzenoid ring provides access to a broader range of substituted indolin-2-ones. mdpi.com
A one-pot synthesis of highly substituted indolines from arylhydrazines and aldehydes also allows for the introduction of substituents at various positions of the indoline (B122111) nucleus, providing significant diversity. researchgate.net
The table below details examples of substitutions on the benzenoid ring of indolin-2-one and its precursors.
| Precursor | Reaction/Reagents | Substituent(s) on Benzenoid Ring | Product Class | Reference |
| 5-Substituted indolin-2-ones | Knoevenagel condensation with aldehydes | Fluoro, Chloro, etc. at C-5 | 3-Substituted-5-halo-indolin-2-ones | nih.gov |
| 5-Chloroisatin | Aldol condensation with 4-methoxyacetophenone | 5-Chloro | 5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one | nih.gov |
| 7-Chloroisatin | Aldol condensation with 4-methoxyacetophenone | 7-Chloro | 7-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one | nih.gov |
| 4,7-Dimethoxyisatin | Aldol condensation with 4-methoxyacetophenone | 4,7-Dimethoxy | 3-Hydroxy-4,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one | nih.gov |
| Substituted Isatins | Molecular Iodine-Catalyzed reaction with methanol | Methyl, Methoxy, Nitro | Substituted 3,3-Dimethoxy-2-oxindoles | mdpi.com |
| Arylhydrazines and Aldehydes | One-pot Fischer indole synthesis, reduction, and reductive amination | Varied substitutions | Highly substituted indolines | researchgate.net |
Chemical Reactivity and Transformations of Indolin 2 One Derivatives
Electrophilic and Nucleophilic Reactivity of the Indolin-2-one System
The indolin-2-one core possesses a unique electronic structure that allows for both electrophilic and nucleophilic reactions, primarily centered around the C3 position. This dual reactivity is a consequence of the adjacent electron-withdrawing amide carbonyl group and the electron-rich aromatic ring.
The hydrogen atom at the C3 position is acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile, readily reacting with various electrophiles. This reactivity is fundamental to the synthesis of C3-substituted indolin-2-ones. For instance, the treatment of 3-alkyl-3-bromoindolin-2-ones with a base like cesium carbonate generates a transient indol-2-one (B1256649) intermediate that can be trapped by nucleophiles or dienophiles to create 3,3-disubstituted indolinones. acs.orgnih.gov This strategy has been successfully applied in the total synthesis of marine natural products. acs.orgnih.gov
Conversely, the indolin-2-one system can also exhibit electrophilic character. The C3 position of certain derivatives, such as (E)-3-(nitromethylene)indolin-2-one, can be attacked by nucleophiles. scispace.com In these cases, the reaction proceeds via a nucleophilic vinylic substitution pathway. scispace.com The indole (B1671886) ring itself is π-excessive and generally susceptible to electrophilic substitution, with the C3 position being the most reactive site. researchgate.netbhu.ac.in While the carbonyl group at C2 deactivates the ring compared to a simple indole, electrophilic attack on the aromatic portion remains a viable transformation under certain conditions. researchgate.net The N-H proton is also weakly acidic and can be deprotonated by strong bases, allowing for N-alkylation or N-arylation, which converts the nitrogen into a nucleophilic center. bhu.ac.inresearchgate.net
The reactivity profile can be finely tuned by the substituents on the indolin-2-one ring and the nitrogen atom. This tunable reactivity makes the indolin-2-one scaffold a versatile platform for constructing molecular complexity.
| Position | Reaction Type | Key Intermediate/State | Example Transformation | Reference |
|---|---|---|---|---|
| C3 | Nucleophilic | Enolate (base-mediated) | Alkylation, Aldol, Michael Addition | acs.orgnih.gov |
| C3 | Electrophilic | Activated Alkylidene (e.g., nitromethylene) | Nucleophilic Vinylic Substitution | scispace.com |
| N1 | Nucleophilic | N-Anion (base-mediated) | N-Alkylation, N-Arylation | bhu.ac.in |
| Benzene (B151609) Ring | Electrophilic | Aromatic System | Friedel-Crafts (intramolecular) | acs.org |
Stereochemical Considerations in Indolin-2-one Transformations
The substitution at the C3 position of the indolin-2-one ring often creates a stereocenter. organicchemistrybasics.com Consequently, controlling the stereochemical outcome of reactions at this position is a critical aspect of synthesizing enantiomerically pure indolin-2-one derivatives. Significant progress has been made in developing stereoselective methods to access these valuable chiral building blocks.
Asymmetric synthesis of C3-substituted indolin-2-ones frequently employs organocatalysis or metal catalysis. Chiral phosphoric acids, for instance, have been used to catalyze the asymmetric aza-Friedel–Crafts alkylation of indoles with 3-indolinone-2-carboxylates, yielding products with excellent enantioselectivity (up to 99% ee). rsc.org Similarly, the detrifluoroacetylative in situ generation of tertiary enolates from α-fluoro-indolin-2-ones, followed by a Mannich reaction with chiral sulfinylimines, produces α-fluoro-β-amino-indolin-2-ones with high diastereoselectivity. researchgate.net
The construction of spirooxindoles, where the C3 carbon is a spirocyclic center, represents a particularly challenging and important area of stereoselective synthesis. rsc.org These complex three-dimensional structures are found in many bioactive alkaloids. frontiersin.orgnih.gov Catalytic asymmetric methods have been developed to synthesize spirocyclic oxindoles with high control over the stereochemistry. For example, copper-catalyzed three-component reactions can produce 3-spiroazetidinimine-2-oxindoles with high anti-diastereoselectivity. rsc.org Furthermore, the use of chiral guanidinium (B1211019) ligands in such reactions can achieve high enantioselectivity. rsc.org The stereochemical outcome (3R or 3S) in the biosynthesis of spirooxindole-containing natural products is determined by specific enzymes like oxygenases/semipinacolases, which guide the reaction pathway. nih.gov
| Reaction Type | Catalyst/Reagent | Product Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Mannich Reaction | Chiral Sulfinylimines | α-Fluoro-β-amino-indolin-2-ones | High Diastereoselectivity (>98:2) | researchgate.net |
| Aza-Friedel–Crafts Alkylation | Chiral Phosphoric Acid | 3-Indolyl-indolin-3-ones | High Enantioselectivity (up to 99% ee) | rsc.org |
| Three-Component Annulation | Copper/Chiral Guanidinium Ligand | Spiroazetidinimine Oxindoles | High Diastereo- and Enantioselectivity | rsc.org |
| [3+2] Cycloaddition | Organocatalyst | Spiro[indoline-pyrazolo-phthalazine] | Excellent Enantioselectivity | rsc.org |
| Aza-Michael/Michael Cascade | Squaramide Organocatalyst | Spiro-oxindole Piperidin-2-ones | High Diastereo- and Enantioselectivity | buchler-gmbh.com |
Mechanistic Investigations of Key Synthetic Reactions
Understanding the reaction mechanisms underlying the formation of indolin-2-one derivatives is crucial for optimizing existing synthetic methods and designing new ones. Various experimental and computational studies have shed light on these pathways.
One of the most studied mechanisms is the formation of the spirooxindole scaffold. Computational and synthetic studies suggest that this can occur via an epoxidation of the indole ring, followed by a (semi-)pinacol rearrangement. frontiersin.orgnih.gov In biosynthetic pathways, this transformation is often catalyzed by cytochrome P450 enzymes. frontiersin.orgresearchgate.netacs.org Theoretical investigations propose a mechanism involving an electrophilic attack by the iron-oxo species of the P450 enzyme on the indole C9 position, forming a tetrahedral intermediate with a charge-shift C–O bond, which then rearranges to the spirocyclic product. acs.org
Catalytic domino reactions provide an efficient route to complex indolin-2-ones. For instance, a protocol for synthesizing indolin-2-ones with a C3-allylic quaternary stereocenter involves a palladium-catalyzed intramolecular Heck cyclization followed by a Suzuki coupling. bohrium.com Mechanistic control experiments suggest a pathway that proceeds through this sequential catalytic cycle. bohrium.com
Multicomponent 1,3-dipolar cycloaddition reactions are used to create complex dispiro-pyrrolidine oxindolines. elsevierpure.com Mechanistic studies, including computational analysis of electrophilicity and nucleophilicity descriptors, have been employed to understand and predict the regio- and stereoselectivity of these reactions. elsevierpure.com These studies indicate that the polarity and charge transfer between the dipole (an azomethine ylide) and the dipolarophile (an alkylidene-indolin-2-one) govern the reaction's outcome. elsevierpure.com
Role of Indolin-2-one as a Synthetic Intermediate and Building Block
The indolin-2-one core is a privileged scaffold that serves as a key intermediate and versatile building block for the synthesis of a wide array of more complex and biologically active molecules. nih.govacs.org Its functional handles allow for diverse chemical transformations, making it a cornerstone in medicinal chemistry and natural product synthesis.
A prominent application is in the synthesis of alkaloids. For example, a general strategy involving the base-promoted reaction of 3-bromo-3-alkylindolin-2-ones with dienophiles was instrumental in the total syntheses of the marine alkaloids (±)-flustramine A and (±)-flustramine C. acs.orgnih.gov The indolin-2-one derivative acts as a precursor to a reactive intermediate that undergoes cycloaddition. acs.org
In pharmaceutical development, 3-substituted indolin-2-ones are a well-established class of protein kinase inhibitors. nih.govacs.org By systematically modifying the substituent at the C3 position, chemists have developed potent and selective inhibitors for various receptor tyrosine kinases (RTKs) involved in cancer and other diseases. nih.govacs.org For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are specific inhibitors of the VEGF (Flk-1) receptor tyrosine kinase. nih.gov Furthermore, 4-(2-hydroxyethyl)indolin-2-one (B19303) is a useful intermediate for preparing both dopamine (B1211576) receptor agonists and protein kinase inhibitors. researchgate.net
The utility of indolin-2-one derivatives extends to the synthesis of various heterocyclic systems. They can be converted into spirocyclic compounds, fused-ring systems, and other complex architectures through reactions like cycloadditions and domino sequences. rsc.orgrsc.orgbohrium.com For instance, 3-allyl-1,3-dimethylindolin-2-one has been demonstrated as a key intermediate for building various 5- to 7-membered heterocycle-fused indoline (B122111) alkaloids. bohrium.com
| Indolin-2-one Intermediate | Target Molecule/Class | Synthetic Strategy | Reference |
|---|---|---|---|
| 3-Bromo-3-alkylindolin-2-one | (±)-Flustramine A and C (Alkaloids) | Base-promoted generation of indol-2-one intermediate followed by cycloaddition | acs.orgnih.gov |
| 3-Substituted Indolin-2-ones | Receptor Tyrosine Kinase Inhibitors | Condensation with aldehydes/ketones to form 3-alkylidene derivatives | nih.govacs.org |
| 4-(2-Hydroxyethyl)indolin-2-one | Dopamine Receptor Agonists | Multi-step synthesis from substituted phenylacetic acids | researchgate.net |
| 3-Allyl-1,3-dimethylindolin-2-one | Heterocycle-fused Indoline Alkaloids | Domino Heck cyclization/Suzuki coupling followed by functional group transformations | bohrium.com |
| Isatins (Indoline-2,3-diones) | 3,3-Disubstituted Isatins | Iodine-catalyzed Friedel-Crafts reaction with arenes | preprints.org |
Structure Activity Relationship Sar Studies of 3 Methylamino Indolin 2 One Analogs
Methodologies for SAR Elucidation in Indolin-2-one Chemistry
The elucidation of structure-activity relationships (SAR) for indolin-2-one derivatives employs a combination of computational and experimental techniques. nih.govacs.org Key methodologies include:
Synthesis of Analog Libraries: A fundamental approach involves the systematic synthesis of analog series by modifying specific positions of the indolin-2-one scaffold. researchgate.net This allows for the exploration of how different functional groups and structural motifs impact biological activity.
In Vitro Biological Assays: Synthesized compounds are screened in various in vitro assays to determine their biological effects. For kinase inhibitors, this often involves measuring the inhibition of receptor tyrosine kinases (RTKs) in intact cells. nih.govacs.org Cytotoxicity assays against various cancer cell lines, such as HepG2 and MCF-7, are also commonly used to assess anticancer potential. mdpi.com
X-ray Crystallography: This technique provides detailed, three-dimensional structural information about how indolin-2-one analogs bind to their target proteins. nih.govacs.org Crystallographic data can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, within the ATP binding pocket of kinases, offering a rationale for observed SAR. nih.govacs.org
Computational Modeling: Molecular docking and other computational methods are used to predict the binding modes and affinities of indolin-2-one derivatives to their biological targets. nih.gov Density Functional Theory (DFT) calculations can be employed to evaluate the effects of different solvents and substituents on the electronic properties and stability of the compounds. researchgate.net
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for confirming the chemical structures and stereochemistry of the synthesized analogs. mdpi.com For instance, the chemical shifts of specific protons can be used to determine the E/Z configuration of isomers. mdpi.com
Impact of C-3 Substitutions on Biological Activity
The substituent at the C-3 position of the indolin-2-one ring plays a pivotal role in determining the biological activity and selectivity of these compounds. nih.govnih.govacs.org
Heteroaryl and Aryl Groups: The nature of the ring system attached to the C-3 position significantly influences selectivity. For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones demonstrate high specificity for the VEGF (Flk-1) receptor tyrosine kinase. nih.govacs.org In contrast, 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring show high selectivity towards EGF and Her-2 RTKs. nih.govacs.org
Extended Side Chains: The presence of an extended side chain at the C-3 position can lead to high potency and selectivity against PDGF and VEGF (Flk-1) RTKs. nih.govacs.org
Aryl Substituents and Cytotoxicity: C3-aryl substituted indolinones are noted for their relative stability and have demonstrated cytotoxic activity against various cancer cell lines. mdpi.com For example, a chlorine substitution on the C3-aryl ring has been shown to enhance cytotoxicity against HepG2 and MCF-7 cell lines. mdpi.com
Neuroprotective Effects: In the context of neuroprotection, specific substitutions at the C-3 position are crucial. For example, compounds with a (3',5'-dibromo-4'-hydroxyphenyl)methylene group at C-3 have shown neuroprotective properties. nih.gov
Below is a table summarizing the impact of various C-3 substitutions on the biological activity of indolin-2-one analogs:
Influence of N-1 Functionalization on Target Interaction
Functionalization at the N-1 position of the indolin-2-one core can significantly modulate the compound's properties and its interaction with biological targets.
Modulation of Physicochemical Properties: The introduction of nitrogen-containing groups at the N-1 position can impact a compound's physiological parameters, such as polarity and hydrogen-bonding capabilities, which are crucial for drug development. acs.org
Enzyme-Mediated Functionalization: Engineered enzymes, such as CYP119 catalysts, can be used for the regio- and stereoselective C(sp3)–H functionalization of N-substituted indolines, allowing for the synthesis of diverse analogs. chemrxiv.org This approach enables the selective functionalization of exocyclic C(sp3)–H bonds in N-methyl indolines. chemrxiv.org
Impact on Anti-inflammatory Activity: The introduction of a substituted phenylaminomethyl group at the N-1 position has been explored for its effect on anti-inflammatory activity. mdpi.com For example, a 4-nitrophenylaminomethyl group at N-1 resulted in the highest anti-inflammatory activity in a series of compounds. mdpi.com In contrast, phenyl or 4-bromophenyl groups at the same position led to negligible activity. mdpi.com
The following table illustrates how different N-1 functionalizations affect the biological activity of indolin-2-one analogs:
Effects of Benzenoid Ring Modifications on Potency and Selectivity
Modifications to the benzenoid ring of the indolin-2-one scaffold can significantly influence the potency and selectivity of the resulting analogs.
Saturation of Aromatic Rings: The replacement of flat aromatic structures with saturated, C(sp3)-rich scaffolds is a drug design strategy aimed at improving physicochemical properties such as solubility and metabolic stability. acs.org This "escaping from flatland" approach can lead to improved clinical outcomes. acs.org
Bioisosteric Replacements: Saturated bioisosteres of benzene (B151609), such as cyclohexane (B81311) and piperidine, can be used to replace the phenyl ring, often leading to improved potency. nih.gov
Impact on Cytotoxicity: The type and position of substituents on the benzenoid ring can have a pronounced effect on cytotoxic activity. For instance, in a series of 3-benzylidene indole-2-one derivatives, a 5-bromo substitution was found to be the most potent against the MCF7 breast cancer cell line. brieflands.com
Influence on Kinase Inhibition: In a study of indolin-2-one derivatives as EWS-FLI1 inhibitors, electron-donating groups at the para-position of a phenyl ring at C-3 were most favorable for activity. acs.org A dimethylamino substitution at this position resulted in the most active inhibitor. acs.org
Stereochemical Aspects of Indolin-2-one SAR
The stereochemistry of indolin-2-one analogs is a critical factor influencing their biological activity and interaction with target proteins.
Chirality at C-3: The C-3 position of the indolin-2-one core can be a stereocenter, and the absolute configuration at this position can have a profound impact on potency and selectivity.
Stereochemical SAR Switch: In the development of indoline (B122111) NIK inhibitors, a "stereochemical SAR switch" was observed, where the R and S isomers exhibited different hydrogen bonding interactions with the target kinase. tandfonline.com For the R isomers, a hydrogen bond with the main chain carbonyl of Asp519 was more persistent, while the S isomers showed a more persistent hydrogen bond with the main chain carbonyl of Arg408. tandfonline.com
Determination of Stereochemistry: The stereochemistry of indolin-2-one derivatives is often determined using techniques like X-ray crystallography and NMR spectroscopy. nih.govmdpi.com For example, NOESY spectra can be used to confirm the (E)- or (Z)-configuration of double bonds. nih.gov
Stereoselective Synthesis: The development of stereoselective synthetic methods, such as 1,3-dipolar cycloaddition reactions, is crucial for obtaining specific stereoisomers for biological evaluation. mdpi.com
Table of Mentioned Compounds
In Vitro Biological Target Identification and Mechanistic Elucidation
Kinase Inhibition Profiles and Mechanisms
The 2-oxo-indoline scaffold is a cornerstone in the development of kinase inhibitors, targeting enzymes crucial for cellular signaling pathways that are often dysregulated in diseases like cancer. benthamdirect.com Kinases, which catalyze the phosphorylation of proteins, are pivotal regulators in tumorigenesis and metastasis. benthamdirect.comnih.gov Consequently, 3-substituted indolin-2-one derivatives have been developed as selective inhibitors, with many exhibiting low nanomolar activity and high efficacy. benthamdirect.comnih.gov
Tyrosine Kinase Receptors (e.g., VEGFR, Src, EGFR, Trk)
Receptor tyrosine kinases (RTKs) are cell surface receptors that play a critical role in cellular processes such as growth, differentiation, and metabolism. The indolin-2-one scaffold has proven to be a highly effective template for designing inhibitors against various RTKs. nih.govacs.org
Vascular Endothelial Growth Factor Receptor (VEGFR): The inhibition of VEGFR, a key mediator of angiogenesis, is a primary mechanism for many indolin-2-one derivatives. Structure-activity relationship (SAR) studies have shown that 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for inhibiting VEGFR (Flk-1) activity. nih.govacs.org For instance, a new class of pyrazolylindolin-2-one linked coumarin (B35378) derivatives was designed as dual inhibitors of BRAFV600E and VEGFR-2. nih.gov One of the most notable drugs based on this scaffold is Sunitinib, which targets multiple RTKs including VEGFR and Platelet-Derived Growth Factor Receptors (PDGFR). ekb.eg
c-Src: The c-Src tyrosine kinase is another important target in cancer therapy. The indolinone scaffold has been identified as a promising starting point for the development of c-Src inhibitors. tandfonline.com Research into 3-(hetero)arylideneindolin-2-ones revealed that the presence of an amino group can enhance affinity towards the ATP-binding site of c-Src, while bulkier substitutions can improve interactions within the enzymatic pocket. tandfonline.comcnr.it
Epidermal Growth Factor Receptor (EGFR): Specific modifications to the indolin-2-one structure can direct its selectivity towards EGFR. Studies have found that 3-(substituted benzylidenyl)indolin-2-ones that feature bulky groups on the phenyl ring exhibit high selectivity for EGFR and Her-2 RTKs. nih.govacs.org
Tropomyosin Receptor Kinases (Trk): The Trk family of neurotrophin receptors (TrkA, TrkB, TrkC) are validated targets in oncology. The emergence of resistance to first-generation Trk inhibitors has spurred the development of new agents. researchgate.net In this context, novel indolin-2-one derivatives have been designed as potent, orally bioavailable second-generation Trk inhibitors capable of overcoming acquired resistance mutations. researchgate.net
Table 1: Inhibitory Activity of Selected Indolin-2-one Derivatives against Tyrosine Kinases
Compound Derivative Target Kinase Inhibitory Activity (IC50) Reference Pyrazolylindolin-2-one coumarin (4j) VEGFR-2 0.64 µM [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGgdhBgHQngOXq5FjjA2_BV5wdud2a74aBC-kAL-dbMuNCb0ZuJghib4F5_i9Yd4ijQY2rEb_WvtvR4NXJKv-F2WKIr1VgoxoAo2s8FvOD1s2m5qGLI7Sjma98ZYiJSGg1VVnmRuEo0ir-eawc%3D)] Pyrazolylindolin-2-one coumarin (4j) BRAFV600E 1.033 µM [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGgdhBgHQngOXq5FjjA2_BV5wdud2a74aBC-kAL-dbMuNCb0ZuJghib4F5_i9Yd4ijQY2rEb_WvtvR4NXJKv-F2WKIr1VgoxoAo2s8FvOD1s2m5qGLI7Sjma98ZYiJSGg1VVnmRuEo0ir-eawc%3D)] Sorafenib (Reference) VEGFR-2 1.94 µM [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGgdhBgHQngOXq5FjjA2_BV5wdud2a74aBC-kAL-dbMuNCb0ZuJghib4F5_i9Yd4ijQY2rEb_WvtvR4NXJKv-F2WKIr1VgoxoAo2s8FvOD1s2m5qGLI7Sjma98ZYiJSGg1VVnmRuEo0ir-eawc%3D)] Sorafenib (Reference) BRAFV600E 2.86 µM [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGgdhBgHQngOXq5FjjA2_BV5wdud2a74aBC-kAL-dbMuNCb0ZuJghib4F5_i9Yd4ijQY2rEb_WvtvR4NXJKv-F2WKIr1VgoxoAo2s8FvOD1s2m5qGLI7Sjma98ZYiJSGg1VVnmRuEo0ir-eawc%3D)]
Cell Cycle Kinases (e.g., CDK2, PLK4)
Beyond RTKs, indolin-2-one derivatives also target kinases that regulate the cell cycle, representing another avenue for their anticancer effects.
Cyclin-Dependent Kinase 2 (CDK2): CDKs are key regulators of cell cycle progression. The indolin-2-one scaffold is a recognized pharmacophore for designing CDK inhibitors. For example, Sunitinib's multitargeted profile includes the inhibition of CDK2. ekb.eg
Polo-Like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Specific and potent inhibitors of PLK4 have been developed from the indolin-2-one scaffold, demonstrating its adaptability in targeting serine/threonine kinases involved in mitosis.
Inhibition of Other Kinase Targets (e.g., BRAFV600E)
The RAS/RAF/MAPK signaling pathway is a critical cascade in cell proliferation, and the BRAF kinase is a key component. The BRAFV600E mutation is a common driver in melanoma. nih.gov The development of dual-target inhibitors is a strategic approach to overcome drug resistance. nih.govmdpi.comnih.gov A novel class of pyrazolylindolin-2-one coumarin hybrids was specifically designed to dually inhibit both BRAFV600E and VEGFR-2. nih.gov One derivative, compound 4j, demonstrated more potent inhibitory activity against BRAFV600E than the reference drug sorafenib, with an IC50 value of 1.033 µM. nih.gov This dual-action approach is considered a rational strategy for designing effective anti-melanoma agents. nih.gov
Allosteric Modulation and ATP Pocket Interactions
The primary mechanism by which most indolin-2-one kinase inhibitors function is through competitive binding at the ATP pocket of the kinase domain. nih.govacs.org Crystallographic data confirm that these compounds can occupy the adenine-binding region, preventing the phosphorylation of substrate proteins. acs.org These are typically classified as Type I or Type II inhibitors, which bind to the active ("DFG-in") or inactive ("DFG-out") conformation of the kinase, respectively, but both compete with ATP. ekb.eg
However, the versatility of the indolin-2-one scaffold also permits the design of allosteric inhibitors (Type III or IV), which bind to a site topographically distinct from the ATP pocket. ekb.egresearchgate.net This approach can offer greater selectivity and a different pharmacological profile. A series of (E)-3-benzylideneindolin-2-one derivatives were designed as potential allosteric inhibitors of Aurora A kinase. nih.gov By targeting a predicted allosteric site, these compounds aim to disrupt kinase function non-competitively, highlighting a sophisticated mechanism of action for this chemical class. nih.gov
Antimicrobial Action and Mechanisms
In addition to their well-documented anticancer properties, various derivatives of the indole (B1671886) nucleus have demonstrated a broad spectrum of antimicrobial activities.
Inhibition of Bacterial Topoisomerases (e.g., DNA Gyrase, Topoisomerase IV)
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and repair. nih.govmdpi.com Their critical role in bacterial survival and absence in human cells make them validated targets for antibacterial agents. mdpi.com
DNA Gyrase: This enzyme introduces negative supercoils into DNA, a process vital for initiating replication and relieving torsional stress. genawif.com
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for proper cell division.
Inhibition of these enzymes disrupts DNA processing, leading to a bactericidal effect. This is the established mechanism for fluoroquinolone antibiotics. While various novel bacterial topoisomerase inhibitors (NBTIs) are under development, the specific and primary mechanism of action for the antimicrobial activity of 3-(methylamino)indolin-2-one derivatives has not been definitively established as the inhibition of DNA gyrase or topoisomerase IV in major studies. While the scaffold has broad biological activity, other mechanisms may be responsible for its observed antimicrobial effects.
Antifungal Mechanisms
Derivatives of the indolin-2-one (oxindole) scaffold have demonstrated notable antifungal properties against a range of pathogenic fungi. Studies have revealed that these compounds are active against various fungal cultures, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata nih.gov. The extent of inhibition varies among different derivatives, with some compounds showing significant activity against specific strains. For instance, one isatin (B1672199) derivative exhibited 90% inhibition against M. canis and 70% against T. longifusus, while another showed 90% inhibition against A. flavus nih.gov.
The substitution pattern on the isatin core plays a crucial role in determining the antifungal potency. For example, substitutions at the 5th position of the isatin ring with halogen atoms like chlorine, bromine, or fluorine have been shown to produce more active compounds brieflands.com. Research has also highlighted the effectiveness of certain derivatives, such as 3-(2-Oxo-2-phenylethylidene) indolin-2-one, which showed significant mycelium inhibition against rice fungi like Helminthosporium oryzae, Rhizoctonia solani, and Fusarium moniliforme ingentaconnect.com.
More recent investigations have focused on 3-benzylideneindolin-2-one, which has shown consistent antifungal activity against clinically relevant dermatophyte species nih.gov. The development of novel antifungal agents based on the indolin-2-one scaffold is considered a promising strategy to circumvent existing resistance pathways nih.gov. While these studies establish the antifungal potential, the precise molecular mechanisms often involve targeting essential cellular pathways in fungi, such as cell membrane integrity or crucial metabolic enzymes nih.gov.
| Compound Class | Fungal Species Inhibited | Key Findings | Reference |
|---|---|---|---|
| Isatin Derivatives | M. canis, T. longifusus, A. flavus | Compound 3a showed 90% inhibition against M. canis. Compound 4b displayed 90% inhibition against A. flavus. | nih.gov |
| Isatin-decorated thiazole (B1198619) derivatives | Candida albicans | Compounds 7h and 11f demonstrated antifungal activity equivalent to the reference drug Nystatin. | nih.gov |
| Substituted Isatin Hydrazones | C. albicans, A. niger | Compounds VIIIb, VIIIc, and VIIId showed the highest activity against C. albicans. Halogen substitution at the 5-position increased activity. | brieflands.com |
| 3-benzylideneindolin-2-one | Dermatophyte species | Demonstrated consistent antifungal activity against clinically significant dermatophytes. | nih.gov |
Antibacterial Modes of Action under Aerobic and Anaerobic Conditions
The antibacterial potential of indolin-2-one derivatives, particularly spirooxindoles, has been investigated against a spectrum of bacteria, including both Gram-positive and Gram-negative strains. These compounds have been tested against pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa researchgate.net. The unique spirocyclic core of these molecules is believed to be crucial for their biological activity researchgate.netnih.gov.
Research has shown that specific structural modifications can enhance antibacterial efficacy. For instance, isatin-decorated thiazole derivatives have demonstrated potent activity against E. coli and Methicillin-Resistant Staphylococcus aureus (MRSA) nih.gov. Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes like tyrosyl-tRNA synthetase (TyrRS) nih.gov. Similarly, hybrids of indolin-2-one and nitroimidazole have shown remarkable activity against multiple bacterial strains, including drug-resistant ones, with Minimum Inhibitory Concentration (MIC) values as low as 0.0625–4 μg/mL nih.gov. Another derivative was found to be selective for dihydrofolate reductase (DHFR), an important antibacterial target nih.gov.
While numerous studies have documented the antibacterial activity of these compounds, the available research literature does not typically differentiate the modes of action under aerobic versus anaerobic conditions. The investigations have primarily focused on general antibacterial assessment through methods like disk diffusion and microdilution to determine MICs, without delving into the specific metabolic conditions of the bacteria researchgate.netnih.govresearchgate.net. Therefore, the current understanding is limited to their broad-spectrum activity rather than condition-specific mechanisms.
| Compound Class | Bacterial Strains Tested | Observed Activity / Proposed Mechanism | Reference |
|---|---|---|---|
| Isatin-decorated thiazole derivatives | E. coli, MRSA | Potent antimicrobial activity; potential inhibition of Tyrosyl-tRNA Synthetase (TyrRS). | nih.gov |
| Functionalized Spirooxindoles | S. aureus, S. epidermidis, E. coli, P. aeruginosa | In vitro antibacterial activity demonstrated via microdilution MIC method. | researchgate.net |
| Spirooxindole Alkaloids | Pseudomonas aeruginosa, Dickeya zeae, Staphylococcus epidermidis, Escherichia coli | Weak to moderate antibacterial activities observed against phytopathogenic bacteria. | frontiersin.org |
| Indolin-2-one/nitroimidazole hybrids | Gram-positive and Gram-negative bacteria (including drug-resistant strains) | Remarkable antibacterial activities with MIC values ranging from 0.0625–4 μg/mL. | nih.gov |
Antiviral Properties and Target Interactions (e.g., HIV-1 Integrase, Reverse Transcriptase)
The antiviral activity of 3-oxindole derivatives has been a subject of significant research, particularly in the context of Human Immunodeficiency Virus Type 1 (HIV-1). Studies have identified novel 3-oxindole-2-carboxylates as potent inhibitors of HIV-1 infection semanticscholar.orgmdpi.comnih.gov. One of the most effective compounds identified was methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, which exhibited a half-maximal inhibitory concentration (IC50) of 0.4578 μM with low cytotoxicity mdpi.comnih.gov.
Other studies on a broader range of oxindole (B195798) derivatives have also shown moderate activity against HIV-1, as well as other viruses like Bovine Viral Diarrhoea Virus (BVDV) and Coxsackie Virus (CVB-2) researchgate.net.
| Compound Class | Virus | Mechanism of Action / Target | Key Findings | Reference |
|---|---|---|---|---|
| 3-Oxindole-2-carboxylates | HIV-1 | Inhibition of Tat-mediated viral transcription | Potent inhibitory effect on HIV-1 infection (IC50 of 0.4578 μM for the most active compound) without targeting reverse transcriptase or integrase. | semanticscholar.orgmdpi.comnih.gov |
| Oxindole Derivatives | HIV-1, BVDV, CVB-2 | Not specified | Moderate antiviral activity observed against a range of viruses. | researchgate.net |
| Indole Derivatives | HIV-1 | Binding to gp120 | In silico studies suggest indole derivatives can bind to the gp120 envelope glycoprotein, preventing its interaction with CD4 and subsequent viral entry. | nih.gov |
Protein Aggregation Modulation (e.g., Alpha-Synuclein (B15492655), Beta-Amyloid, Tau Fibrils)
The aggregation of specific proteins such as beta-amyloid (Aβ), tau, and alpha-synuclein is a key pathological hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease nih.govutmb.edu. Oxindole derivatives have emerged as promising agents capable of modulating this aggregation process. Research has demonstrated that novel oxindole compounds can effectively inhibit the aggregation of multiple amyloidogenic proteins nih.gov.
Studies using hydrazones and Schiff bases derived from isatin (an endogenous oxindole) found that these compounds have a high binding affinity for Aβ peptides. This interaction effectively inhibits the metal-induced aggregation of Aβ fragments nih.gov. The mechanism is thought to involve both a strong affinity for the amyloid peptides and the ability to chelate biometal ions like copper(II) and zinc(II), which are known to promote aggregation nih.gov.
Furthermore, oxindole compounds have been shown to inhibit the aggregation of mutant superoxide (B77818) dismutase 1 (SOD1), which is associated with amyotrophic lateral sclerosis (ALS) nih.gov. Certain derivatives were also effective at inhibiting the formation of human prion protein (hPrP) aggregates nih.gov. This suggests that the oxindole scaffold can interact with and stabilize various amyloidogenic proteins, preventing their misfolding and subsequent fibrillization nih.govresearchgate.net. The ability to selectively bind and antagonize tau aggregates over Aβ and alpha-synuclein has also been demonstrated, highlighting the potential for developing targeted diagnostic and therapeutic agents genome.gov.
Anti-Inflammatory Signaling Pathway Modulation (e.g., Nitric Oxide, TNF-α, IL-6 Production)
Derivatives of isatin and oxindole have been extensively studied for their anti-inflammatory properties, which are mediated through the modulation of key signaling pathways. These compounds have been shown to interfere with the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) ijprajournal.comnih.gov.
In cellular models of neuroinflammation using activated microglia, isatin derivatives effectively reduced the release of NO, IL-6, and TNF-α nih.gov. The mechanism often involves the inhibition of signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways ijprajournal.comnih.gov. By blocking the translocation of NF-κB to the nucleus, these compounds can disrupt the transcription and subsequent expression of inflammatory genes ijprajournal.com.
Additionally, some isatin derivatives modulate the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for producing prostaglandins (B1171923) and leukotrienes ijprajournal.com. Certain analogs exhibit dual inhibition of COX/LOX or selective inhibition of COX-2, which can provide broad-spectrum anti-inflammatory effects with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) ijprajournal.com. Tricyclic isatin oximes have also been identified as potent inhibitors of LPS-induced NF-κB/AP-1 transcriptional activity and the production of pro-inflammatory cytokines in monocyte/macrophage cells mdpi.comresearchgate.net.
| Compound Class | Signaling Pathway / Mediator | Effect | Reference |
|---|---|---|---|
| Isatin Derivatives | Nitric Oxide (NO), iNOS | Downregulate iNOS expression and inhibit NO production. | ijprajournal.com |
| Isatin Derivatives | TNF-α, IL-6 | Reduce cytokine levels by interfering with gene expression or translation. | ijprajournal.comnih.gov |
| Isatin Derivatives | NF-κB Pathway | Block NF-κB translocation to the nucleus and suppress IκB kinase activity. | ijprajournal.com |
| Tricyclic Isatin Oximes | NF-κB/AP-1, IL-6, TNF-α, IL-1α/β | Potent inhibition of transcriptional activity and proinflammatory cytokine production. | mdpi.comresearchgate.net |
| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide | Leukocyte migration, vascular permeability | Significantly reduced leukocyte migration and total protein concentration in a zymosan-induced air pouch model. | nih.gov |
Neuroprotective Mechanisms and Related Cellular Pathways
Indole-based compounds, including derivatives of indolin-2-one, have demonstrated significant neuroprotective potential through various mechanisms. A primary mode of action is their ability to counteract oxidative stress, a key factor in the pathology of many neurodegenerative diseases ovid.comnih.govresearchgate.net. These compounds exhibit potent antioxidant and free radical scavenging properties, protecting neuronal cells from damage induced by reactive oxygen species (ROS) ovid.comnih.gov.
Studies have synthesized and evaluated novel 3-substituted indolin-2-one compounds that are highly neuroprotective researchgate.netnih.gov. These agents have shown efficacy in tissue culture models of neurodegeneration, preventing or slowing down the death of neurons researchgate.netnih.gov. The neuroprotective effects of indole-phenolic hybrids have been linked to their metal-chelating properties, particularly for copper ions, which can contribute to oxidative stress and protein aggregation nih.gov.
In cellular models using neuroblastoma cells, these compounds have been shown to preserve cell viability and reduce cell mortality in the presence of oxidative stressors like hydrogen peroxide and the Aβ peptide nih.gov. This cytoprotective effect is associated with a reduction in ROS levels and a decrease in lactate (B86563) dehydrogenase (LDH) release, indicating a mitigation of neuroinflammation and cellular damage nih.gov. The development of these indole-derived compounds represents a promising avenue for therapies aimed at treating neurodegenerative disorders researchgate.netnih.gov.
Investigation of Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis Induction, Microtubule Disruption)
The isatin scaffold has been a foundation for the development of compounds that can modulate fundamental cellular processes, with significant implications for anticancer therapy. Isatin derivatives have been found to inhibit the proliferation of various tumor cell lines, including those that are resistant to apoptosis researchgate.netnih.govfrontiersin.org.
One of the key mechanisms by which these compounds exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death. Morphological observations of cancer cells treated with isatin derivatives have confirmed the induction of apoptosis researchgate.netnih.gov. For example, a 5-(2-carboxyethenyl)isatin derivative was shown to powerfully induce apoptosis in liver hepatocellular carcinoma cells researchgate.net.
In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, halting the division of cancer cells at specific phases. Studies have reported that isatin derivatives can cause cell cycle arrest at the G2/M phase, preventing the cells from proceeding through mitosis researchgate.net. This dual ability to induce apoptosis and arrest the cell cycle makes the isatin framework a valuable starting point for the development of new anticancer agents, particularly for treating cancers that have developed resistance to conventional therapies that rely on apoptotic pathways nih.govfrontiersin.org.
Computational and Theoretical Chemistry in Indolin 2 One Research
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of indolin-2-one research, docking simulations are instrumental in predicting how these compounds interact with protein targets. These simulations can elucidate the binding mode and affinity of a ligand, providing valuable information for structure-activity relationship (SAR) studies.
For instance, various indolin-2-one derivatives have been docked into the active sites of protein kinases, a common target for this class of compounds. These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of these molecules. While specific docking studies on 3-(Methylamino)indolin-2-one are not extensively reported in publicly available literature, the general principles observed for other indolin-2-one derivatives can be extrapolated.
A typical molecular docking study involves preparing the three-dimensional structures of the ligand (e.g., an indolin-2-one derivative) and the protein target. The ligand is then placed in the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode.
Below is a hypothetical data table illustrating the kind of results obtained from a molecular docking study of indolin-2-one derivatives against a protein kinase target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Derivative A | -9.5 | Glu54, Leu103, Val38 | 2 |
| Derivative B | -8.7 | Glu54, Ala56, Leu103 | 1 |
| Derivative C | -10.2 | Glu54, Leu103, Phe105 | 3 |
| Sunitinib (Reference) | -11.0 | Glu54, Cys104, Leu103 | 3 |
This table is illustrative and based on general findings for indolin-2-one derivatives.
Molecular Dynamics (MD) Simulations for Conformational and Binding Analysis
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.
In the study of indolin-2-one derivatives, MD simulations are employed to:
Assess the stability of the docked pose obtained from molecular docking.
Analyze the flexibility of the ligand and the protein upon binding.
Calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.
For a hypothetical complex of an indolin-2-one derivative with a protein target, an MD simulation would be run for a specific duration (e.g., 100 nanoseconds). The trajectory would then be analyzed to calculate parameters like the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex.
An illustrative table summarizing potential MD simulation results is provided below.
| System | Simulation Time (ns) | Average RMSD (Å) - Ligand | Average RMSD (Å) - Protein | Binding Free Energy (kcal/mol) |
| Protein-Derivative A | 100 | 1.5 | 2.0 | -45.3 |
| Protein-Derivative B | 100 | 2.1 | 2.5 | -38.9 |
| Protein-Derivative C | 100 | 1.2 | 1.8 | -52.1 |
This table is illustrative and based on general findings for indolin-2-one derivatives.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure, properties, and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly employed to gain insights that are not accessible through classical molecular mechanics methods used in docking and MD simulations.
For indolin-2-one derivatives, quantum chemical calculations can be used to:
Determine the distribution of electron density and electrostatic potential, which are crucial for understanding intermolecular interactions.
Calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide information about the molecule's reactivity.
Predict spectroscopic properties, which can aid in the characterization of synthesized compounds.
These calculations can help in understanding why certain substitutions on the indolin-2-one scaffold lead to enhanced biological activity by analyzing their effect on the electronic properties of the molecule.
A representative table of quantum chemical calculation results for hypothetical indolin-2-one derivatives is shown below.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Indolin-2-one | -6.2 | -1.5 | 3.5 |
| This compound | -5.9 | -1.3 | 4.1 |
| 5-Fluoro-indolin-2-one | -6.4 | -1.7 | 2.8 |
This table is illustrative and based on theoretical expectations.
In Silico Predictions for Biological Activity Mechanisms
In silico methods are increasingly used to predict the biological activity and potential mechanisms of action of chemical compounds. These predictions can be based on various approaches, including quantitative structure-activity relationship (QSAR) models, pharmacophore modeling, and machine learning algorithms.
For the indolin-2-one scaffold, these predictive models can be developed using a dataset of known active and inactive compounds. By identifying the structural features that are important for a particular biological activity, these models can then be used to predict the activity of new, untested derivatives.
QSAR studies, for example, establish a mathematical relationship between the chemical structure and biological activity. nih.gov This allows for the prediction of the activity of novel compounds and helps in understanding the mechanism of action at a molecular level.
The following table provides a conceptual example of a QSAR model for the anti-proliferative activity of a series of indolin-2-one derivatives.
| Descriptor | Coefficient | Contribution to Activity |
| LogP (Lipophilicity) | 0.5 | Positive |
| Molecular Weight | -0.1 | Negative |
| Number of Hydrogen Bond Donors | 1.2 | Positive |
| Aromatic Ring Count | 0.8 | Positive |
This table is illustrative and based on general principles of QSAR.
Virtual Screening Approaches for Novel Indolin-2-one Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective alternative to high-throughput screening.
In the context of indolin-2-one research, virtual screening can be employed to identify novel derivatives with potentially improved biological activity. This can be done through either ligand-based or structure-based approaches.
Ligand-based virtual screening involves searching for molecules in a database that are similar to a known active compound.
Structure-based virtual screening uses the three-dimensional structure of the target protein to dock a library of compounds and identify those with the best predicted binding affinity.
The output of a virtual screening campaign is a ranked list of "hits" that can then be prioritized for experimental testing. This approach has been successfully used to discover novel inhibitors for various protein targets based on the indolin-2-one scaffold. mdpi.comnih.gov
An example of a virtual screening workflow and potential outcomes is outlined in the table below.
| Screening Stage | Method | Number of Compounds | Outcome |
| Initial Library | - | 1,000,000 | Diverse chemical library |
| Ligand-based Filtering | 2D Similarity Search | 100,000 | Compounds with similar scaffolds to known inhibitors |
| Structure-based Docking | Molecular Docking | 10,000 | Top-scoring compounds based on predicted binding affinity |
| Visual Inspection & Selection | - | 100 | Prioritized hits for synthesis and biological evaluation |
This table provides a generalized overview of a virtual screening process.
Advanced Analytical Methodologies for Indolin 2 One Research
Spectroscopic Characterization Techniques
The foundational characterization of 3-(Methylamino)indolin-2-one is achieved through a combination of spectroscopic methods, each providing unique insights into its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the chemical environment of each atom within the molecule. In a typical ¹H NMR spectrum of a 3-substituted indolin-2-one, characteristic signals would be expected for the aromatic protons on the benzene (B151609) ring, the N-H proton of the lactam, the protons of the methylamino group at the 3-position, and the methine proton at C3. Similarly, the ¹³C NMR spectrum would reveal distinct peaks for the carbonyl carbon (C2), the stereocenter at C3, the carbons of the aromatic ring, and the methyl carbon of the amino substituent.
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the key functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the N-H stretching of the lactam and the secondary amine, the C=O stretching of the amide, and the C-N stretching vibrations. Aromatic C-H and C=C stretching bands would also be prominent.
Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.
Interactive Table: Spectroscopic Data for Indolin-2-one Derivatives (Illustrative)
| Technique | Nucleus/Mode | Expected Chemical Shift/Frequency Range | Functional Group Assignment |
| ¹H NMR | ¹H | δ 6.8 - 7.5 ppm | Aromatic Protons |
| δ 8.0 - 9.0 ppm | Lactam N-H | ||
| δ 4.0 - 4.5 ppm | C3-H (Methine) | ||
| δ 2.0 - 2.5 ppm | N-CH₃ | ||
| δ 1.5 - 2.0 ppm | N-H (Amino) | ||
| ¹³C NMR | ¹³C | δ 175 - 180 ppm | C=O (Amide) |
| δ 120 - 145 ppm | Aromatic Carbons | ||
| δ 55 - 65 ppm | C3 (Stereocenter) | ||
| δ 30 - 35 ppm | N-CH₃ | ||
| IR | - | 3200 - 3400 cm⁻¹ | N-H Stretch |
| - | 1680 - 1720 cm⁻¹ | C=O Stretch | |
| MS | ESI+ | [M+H]⁺ | Molecular Ion |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method, often utilizing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard approach. The inclusion of modifiers such as formic acid or trifluoroacetic acid can improve peak shape and resolution. Detection is typically performed using a UV detector at a wavelength where the indolin-2-one chromophore absorbs strongly. The retention time and peak purity analysis from the chromatogram provide critical information about the sample's composition.
Advanced Methods for Stereochemical Assignment of Indolin-2-one Isomers
The C3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The assignment of the absolute configuration of these isomers is a non-trivial task that requires specialized analytical techniques. While specific studies on the stereochemical assignment of this compound are not prevalent, methodologies applied to other 3-substituted oxindoles can be extrapolated. Techniques such as chiral HPLC, which employs a stationary phase with a chiral selector, can be used to separate the enantiomers. Spectroscopic methods, particularly Nuclear Overhauser Effect (NOE) NMR experiments, can be powerful in determining the relative stereochemistry in more complex diastereomeric systems of related compounds.
Quantitative Analysis in In Vitro Biological Systems
To evaluate the biological activity of this compound in in vitro assays, accurate and sensitive quantitative methods are essential. Liquid chromatography-mass spectrometry (LC-MS), particularly in the tandem mass spectrometry (MS/MS) mode, is the method of choice for this purpose. This technique offers high selectivity and sensitivity, allowing for the detection and quantification of the compound in complex biological matrices such as cell lysates or culture media. The development of a robust LC-MS/MS method would involve optimizing the chromatographic separation to resolve the analyte from matrix components and fine-tuning the mass spectrometer parameters for selective reaction monitoring (SRM) to achieve the desired levels of sensitivity and accuracy.
Interactive Table: Analytical Methodologies for this compound Research
| Section | Methodology | Purpose | Key Parameters/Considerations |
| 7.1 | NMR Spectroscopy | Structural Elucidation | ¹H, ¹³C chemical shifts, coupling constants |
| IR Spectroscopy | Functional Group Identification | Vibrational frequencies (cm⁻¹) | |
| Mass Spectrometry | Molecular Weight and Formula Determination | m/z of molecular ion, fragmentation pattern | |
| 7.2 | HPLC | Purity Assessment, Reaction Monitoring | Stationary phase, mobile phase, flow rate, detection wavelength |
| 7.3 | Chiral HPLC | Separation of Enantiomers | Chiral stationary phase, mobile phase composition |
| NMR (NOE) | Relative Stereochemistry Determination | Through-space proton-proton correlations | |
| 7.4 | LC-MS/MS | Quantitative Analysis in Biological Samples | Chromatographic conditions, mass transitions, matrix effects |
Future Perspectives and Research Directions for 3 Methylamino Indolin 2 One Chemistry
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic methodologies that are both efficient and environmentally benign is a critical goal in modern chemistry. Future research on 3-(Methylamino)indolin-2-one should prioritize the development of novel and sustainable synthetic routes. Traditional methods for the synthesis of 3-substituted indolin-2-ones often involve multi-step procedures with harsh reagents and solvents. Green chemistry principles offer a framework for creating more sustainable processes.
Key areas of focus should include:
Catalytic C-N Bond Formation: Exploring novel catalytic systems, including those based on earth-abundant metals or organocatalysts, for the direct amination of an appropriate indolin-2-one precursor at the C3 position. This would represent a more atom-economical approach compared to traditional methods.
Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing waste.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide a highly selective and environmentally friendly alternative. Research into identifying or engineering enzymes capable of facilitating the introduction of the methylamino group is a promising avenue.
One-Pot Reactions: Designing multi-component reactions where this compound is assembled in a single step from simple starting materials would significantly improve synthetic efficiency and reduce the environmental impact.
| Synthetic Strategy | Advantages |
| Catalytic C-N Bond Formation | High atom economy, potential for asymmetric synthesis. |
| Flow Chemistry | Improved safety, scalability, and process control. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |
| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. |
Exploration of Undiscovered Biological Targets for Indolin-2-one Derivatives
The indolin-2-one scaffold is well-established as a "privileged structure" in drug discovery, with derivatives showing activity against a wide range of biological targets. While much of the focus has been on protein kinases, there is a vast landscape of other potential targets that remain to be explored for this compound and its derivatives.
Future research should aim to uncover novel biological targets by employing a variety of modern techniques:
Phenotypic Screening: High-content screening of this compound and its analogues in various disease-relevant cellular models can reveal unexpected biological activities and provide clues to novel mechanisms of action.
Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) and affinity chromatography coupled with mass spectrometry can be used to identify the direct protein binding partners of this compound within the cellular proteome.
Computational Target Prediction: In silico methods, including reverse docking and pharmacophore-based screening against databases of protein structures, can generate hypotheses about potential biological targets that can then be validated experimentally.
Some underexplored target classes for indolin-2-one derivatives that warrant investigation include:
Epigenetic Modulators: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important drug targets.
Protein-Protein Interaction (PPI) Modulators: The indolin-2-one scaffold could be elaborated to design molecules that disrupt or stabilize key protein-protein interactions implicated in disease.
Metabolic Enzymes: Targeting enzymes involved in metabolic pathways that are dysregulated in diseases like cancer or metabolic syndrome is another promising avenue.
Rational Design of Multi-Targeting Indolin-2-one Compounds
The complexity of many diseases, which often involve multiple pathological pathways, has spurred interest in the development of multi-target drugs. The indolin-2-one scaffold is an excellent starting point for the rational design of compounds that can simultaneously modulate the activity of two or more biological targets. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance.
Strategies for the rational design of multi-targeting this compound derivatives include:
Pharmacophore Hybridization: Combining the key pharmacophoric features of known inhibitors of different targets into a single molecule based on the this compound core.
Structure-Based Design: Utilizing the crystal structures of multiple target proteins to design a single ligand that can effectively bind to the active sites of each. Computational tools like molecular docking and molecular dynamics simulations are invaluable in this process.
Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to different targets and then linking them together using the indolin-2-one scaffold as a template.
Potential multi-target combinations for future indolin-2-one derivatives could include:
Dual Kinase Inhibitors: Designing compounds that inhibit two different kinases involved in a particular disease pathway, for example, a receptor tyrosine kinase and a downstream signaling kinase.
Kinase and Epigenetic Modulator Hybrids: Combining kinase inhibition with the modulation of epigenetic targets to achieve a synergistic therapeutic effect.
Inhibitors of Pro-inflammatory and Pro-angiogenic Pathways: For diseases like cancer and chronic inflammatory conditions, targeting key players in both inflammation and angiogenesis with a single molecule could be highly beneficial.
| Design Approach | Description |
| Pharmacophore Hybridization | Merging key features of inhibitors for different targets. |
| Structure-Based Design | Using protein structures to design a single ligand for multiple targets. |
| Fragment-Based Drug Discovery | Linking small binding fragments for different targets. |
Applications in Chemical Biology as Probes and Research Tools
Beyond their therapeutic potential, derivatives of this compound can be developed into valuable chemical probes and research tools to investigate complex biological processes. These tools are essential for target identification, validation, and understanding the intricate networks of cellular signaling.
Future applications in this area could involve:
Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to create probes for visualizing the localization and dynamics of its biological targets within living cells using advanced microscopy techniques.
Affinity-Based Probes: The synthesis of biotinylated or otherwise tagged versions of this compound would enable the isolation and identification of its binding partners from complex biological samples.
Photoaffinity Probes: Incorporating a photoreactive group into the molecule would allow for the covalent labeling of its target proteins upon UV irradiation, providing a powerful tool for target identification and mapping of binding sites.
The development of such chemical biology tools based on the this compound structure will not only advance our understanding of its own mechanism of action but also contribute to the broader field of chemical biology by providing new instruments to dissect cellular functions.
Q & A
Q. What strategies mitigate byproduct formation during reductive amination of nitroindolin-2-ones?
- Answer : Using Fe/HCl in methanol under reflux ensures selective nitro-to-amine reduction. Quenching with saturated Na2CO3 and rapid extraction into ethyl acetate minimizes side reactions (e.g., over-reduction or oxidation) . For sensitive substrates, catalytic hydrogenation (Pd/C, H2) offers milder conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
